molecular formula C18H18ClN3O4S B2689677 4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide CAS No. 2034402-15-6

4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide

Cat. No. B2689677
CAS RN: 2034402-15-6
M. Wt: 407.87
InChI Key: XHECJUCBONNFBB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide is a useful research compound. Its molecular formula is C18H18ClN3O4S and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antiviral Activity : Derivatives of thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, have been synthesized and tested for antiviral activity against tobacco mosaic virus, highlighting the potential of chlorophenyl thiadiazole derivatives in developing antiviral agents (Chen et al., 2010).

Spectroscopic and Computational Analysis

  • Molecular Structure and Spectroscopy : Detailed DFT and TD-DFT/PCM calculations have been performed on molecules featuring 4-chlorophenyl and related structural motifs to analyze their molecular structure, spectroscopic characterization, and potential in non-linear optics and electronic applications (Wazzan et al., 2016).

Advanced Oxidation Processes

  • Environmental Remediation : Studies on the oxidative degradation of organic pollutants using systems involving chlorophenol structures have shown the efficacy of such compounds in advanced oxidation processes, pointing towards applications in wastewater treatment and environmental cleanup (Bokare & Choi, 2011).

Synthesis of Antimicrobial Agents

  • Antimicrobial Agents : Synthesis of formazans from Mannich bases of thiadiazole derivatives has been explored for their antimicrobial properties, indicating the utility of chlorophenyl thiadiazole compounds in developing new antimicrobial drugs (Sah et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibitor for Metals : Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performance on iron, demonstrating the potential of chlorophenyl-containing compounds in protecting metals against corrosion in acidic environments (Kaya et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-21-15-8-7-14(11-16(15)22(2)27(21,25)26)20-18(24)10-9-17(23)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHECJUCBONNFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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